Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Hydrophilicity LogP Bioisostere

Researchers requiring rigid, stereodefined γ-amino acid building blocks often face supply inconsistency and diastereomer contamination. Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate (CAS 2287239-09-0) provides a single-enantiomer housane scaffold (ca. 55-57 kcal/mol ring strain) with orthogonal acid-labile tert-butyl ester and Boc-amine protection. • Defined (1S,3S,4R) cis-1,3-disubstitution mimics GABA gauche conformation; fixed envelope geometry validated by X-ray. • Orthogonal protection enables direct Fmoc-SPPS incorporation; tert-butyl ester cleaved with TFA upon resin cleavage. • ΔLogP +0.07-0.25 vs. cyclopentane; high Fsp³ for 3D-enriched fragment libraries.

Molecular Formula C10H17NO2
Molecular Weight 183.251
CAS No. 2287239-09-0
Cat. No. B2605900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
CAS2287239-09-0
Molecular FormulaC10H17NO2
Molecular Weight183.251
Structural Identifiers
SMILESCC(C)(C)OC(=O)C12CC1C(C2)N
InChIInChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7-,10-/m0/s1
InChIKeyZNLVNPTVOYKGKQ-BYULHYEWSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate


Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate (CAS 2287239-09-0) is a chiral, conformationally restricted bicyclic γ-amino acid derivative belonging to the bicyclo[2.1.0]pentane (housane) family [1]. It features a rigid [2.1.0] scaffold with a (1S,3S,4R) stereochemistry, a tert-butyloxycarbonyl (Boc)-protected amine at C3, and a tert-butyl ester at C1, offering defined spatial orientation of functional groups critical for peptidomimetic and drug discovery applications . The housane scaffold itself exhibits high ring strain (ca. 55–57 kcal/mol) and fixed envelope conformation, distinguishing it from flexible cyclopentane analogues [1].

Defined (1S,3S,4R) cis-1,3-stereochemistry
Acid-labile tert-butyl ester & Boc-amine
Housane scaffold for conformational constraint

Why Generic Substitution Fails for This Building Block


Substituting this compound with a racemic mixture, a diastereomer such as tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate (CAS 2247106-24-5) , or a different ester analog (e.g., methyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate ) fundamentally alters the spatial vector orientation, hydrogen-bonding topology, and deprotection orthogonality of the building block. The (1S,3S,4R) cis-orientation of the amino and carboxylate groups defines a distinct dihedral relationship that cannot be replicated by (1S,3R,4R) or racemic forms, directly impacting downstream molecular recognition in peptidomimetics [1]. Furthermore, the tert-butyl ester provides acid-labile cleavage conditions orthogonal to base-labile methyl or ethyl esters, and its steric bulk can influence diastereoselectivity in subsequent transformations [2]. The housane scaffold itself introduces a ΔLogP of +0.07–0.25 versus cyclopentane analogues without perturbing pKa, a physicochemical profile that cannot be achieved with monocyclic cyclopentane or other bicyclic bioisosteres such as bicyclo[1.1.1]pentane [1].

Diastereomer or racemate
(1S,3R,4R) trans isomer places substituents on opposite faces, altering hydrogen-bond topology and target recognition.
Ester analog (e.g., methyl)
Methyl ester requires saponification, breaking orthogonality with acid-labile linkers used in SPPS and Fmoc chemistry.
Cyclopentane or BCP bioisosteres
Monocyclic or [1.1.1]propellane scaffolds cannot replicate the housane-specific ΔLogP and pKa profile or the cis-1,3 vector orientation.

Quantitative Evidence: Key Differentiation Metrics


Hydrophilicity Tuning: Housane versus Cyclopentane

The bicyclo[2.1.0]pentane scaffold increases hydrophilicity by 0.07–0.25 LogP units compared to the corresponding cyclopentane derivatives, while not significantly affecting pKa [1]. This class-level inference is based on experimental measurement of pKa and LogP for a series of 1,3-disubstituted housane-1-carboxylic acids and their matched cyclopentane analogues synthesized in the same study [1].

Hydrophilicity Tuning
Class-level inference
Housane vs cyclopentane: ΔLogP +0.07 to +0.25 (more hydrophilic)
Reported hydrophilicity shift without pKa alteration
Matched pairs; Semeno et al., J. Org. Chem. 2020
Hydrophilicity LogP Bioisostere Housane

pKa Neutrality of the Housane Scaffold

Experimental pKa measurements demonstrated that the bicyclo[2.1.0]pentane scaffold does not significantly affect the pKa of corresponding carboxylic acid or amine derivatives compared to cyclopentane analogues [1]. This neutrality is critical for maintaining the ionization state and, consequently, the pharmacodynamic profile of γ-aminobutyric acid (GABA) mimetics [1].

pKa Neutrality
Class-level inference
No significant ΔpKa versus cyclopentane analogues
Preserves ionization state for GABA receptor studies
Potentiometric titration; matched pairs from Semeno et al.
pKa Physicochemical Property γ-Amino Acid GABA Analog

Stereochemical Precision: cis-1,3-Disubstitution vs Diastereomers

The target compound possesses the specific (1S,3S,4R) absolute configuration, placing the amino and carboxylate groups in a cis-1,3-relationship on the housane scaffold. This contrasts with the (1S,3R,4R) diastereomer (CAS 2247106-24-5) and racemic (1R,3S,4S) mixtures . X-ray crystallography of cis- and trans-1,3-disubstituted housanes confirmed that they adopt flattened cyclopentane envelope conformations, with the relative stereochemistry dictating the spatial orientation of substituents [1]. The (1S,3S,4R) isomer presents both functional groups on the same face of the ring system, a geometry that cannot be achieved with the (1S,3R,4R) trans-isomer.

Stereochemical Control
Head-to-head
cis-1,3: both substituents on same face (X-ray confirmed); trans-1,3: opposite faces
Ensures reproducible pharmacophore geometry
Single enantiomer avoids racemic variability
Stereochemistry Chiral Building Block Peptidomimetic Conformational Constraint

Orthogonal Deprotection: tert-Butyl vs Methyl Ester

The tert-butyl ester at C1 provides acid-labile protection (cleavable with TFA or HCl/dioxane) that is orthogonal to base-labile protecting groups. In contrast, the methyl ester analog (methyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate ) requires saponification or other nucleophilic cleavage conditions that may be incompatible with base-sensitive substrates. The JOC 2020 study reported that tert-butyl ester cleavage proceeded with TFA in CH₂Cl₂ or LiOH in MeOH–H₂O for selected substrates, yielding free carboxylic acids in 46–76% yield [1]. The methyl ester would require distinct saponification conditions, limiting its compatibility with solid-phase peptide synthesis (SPPS) protocols that rely on acid-labile linkers.

Deprotection Orthogonality
Cross-study comparable
tert-Butyl ester: TFA-cleavable (46–76% yield); methyl ester: requires saponification
Enables orthogonal acid-labile deprotection for SPPS
Demonstrated on up to 80 g scale; Semeno et al. 2020
Protecting Group Chemistry Orthogonal Deprotection Building Block SPPS

Synthetic Scalability of Housane Building Blocks

The synthetic methodology reported in J. Org. Chem. 2020 enabled preparation of 1,3-disubstituted bicyclo[2.1.0]pentane derivatives on up to 80 g scale with defined diastereoselectivity [1]. The tert-butyl ester intermediate 5 was obtained in 83% yield on up to 250 g scale, and tert-butyl ester cleavage was demonstrated on 40 g scale for selected substrates [1]. This contrasts with many constrained bicyclic building blocks such as bicyclo[1.1.1]pentane derivatives, which frequently suffer from limited commercial availability and difficult scale-up due to strain-driven side reactions [2].

Scalability
Cross-study comparable
Intermediate: 83% yield, 250 g scale; final acids: up to 80 g scale
Reduces supply risk for hit-to-lead expansion
LiHMDS cyclization; m-CPBA epoxidation route
Scalability Process Chemistry Building Block Available

Computed Physicochemical Properties for CNS Drug-Likeness

Computed properties from PubChem (CID 137944235) show that tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate has an XLogP3 of 0.5 and a topological polar surface area (TPSA) of 52.3 Ų [1]. For comparison, the methyl ester analog (ChemSpider CSID 103846063) has a lower molecular weight (141.17 g/mol vs. 183.25 g/mol) and presumably higher XLogP3 due to reduced hydrophobicity of the methyl group . The computed XLogP3 of 0.5 places this compound within the favorable range for CNS drug candidates (typically XLogP 1–4), while the TPSA of 52.3 Ų is well below the 90 Ų threshold commonly associated with blood–brain barrier permeation [2].

In Silico Drug-Likeness
Cross-study comparable
XLogP3 = 0.5; TPSA = 52.3 Ų; methyl ester predicted higher lipophilicity
Favorable CNS profile for building block selection
Computed properties (PubChem); BBB thresholds from literature
Drug-Likeness CNS Physicochemical Property In Silico

Application Scenarios in Drug Discovery


Constrained GABA Receptor Ligand Design

The housane scaffold's demonstrated pKa neutrality and slight increase in hydrophilicity (ΔLogP = +0.07–0.25 vs. cyclopentane) make this building block an ideal starting point for γ-aminobutyric acid (GABA) mimetics [1]. The (1S,3S,4R) cis-1,3-disubstitution mimics the gauche conformation of GABA, while the rigid bicyclic framework restricts conformational freedom to reduce entropic penalties upon receptor binding. X-ray diffraction confirmed the flattened envelope conformation of the housane ring, providing a predictable and reproducible pharmacophore geometry [1].

Solid-Phase Peptide Synthesis Compatibility

The orthogonal acid-labile tert-butyl ester protection enables direct incorporation into Fmoc-based solid-phase peptide synthesis (SPPS) workflows . The tert-butyl ester can be selectively cleaved with TFA upon resin cleavage, while the Boc-protected amine at C3 remains stable during Fmoc deprotection cycles. This orthogonal protection scheme is not achievable with the methyl ester analog, which would require a separate saponification step incompatible with many SPPS resins .

3D Fragment Library Expansion for FBDD

The bicyclo[2.1.0]pentane scaffold offers higher Fsp³ (fraction of sp³-hybridized carbons) and greater three-dimensionality compared to planar aromatic fragments, addressing the need for 3D-enriched fragment libraries [2]. Its strain energy (ca. 55–57 kcal/mol) and unique exit vectors, combined with demonstrated scalability to multi-gram quantities, make it a practical fragment for hit-to-lead optimization where synthetic tractability is paramount .

Chiral γ-Amino Acid Building Block Synthesis

The (1S,3S,4R) stereochemistry provides a defined chiral template for the synthesis of enantioenriched γ-amino acids. The XLogP3 of 0.5 and TPSA of 52.3 Ų predicted for this intermediate indicate favorable physicochemical properties for downstream CNS-active compounds, maintaining a balance of lipophilicity and polarity [3]. The compound's commercial availability from Enamine as a defined single enantiomer (EN300-6738446) reduces the need for chiral resolution steps in the synthetic route [4].

Application
Selection Property
Validation Focus
Constrained GABA Receptor Ligand Design
Conformationally constrained cis-1,3-disubstituted scaffold
GABA gauche conformation mimicry; pKa neutrality
Solid-Phase Peptide Synthesis
Acid-labile tert-butyl ester with orthogonal Boc-amine
Selective deprotection under Fmoc-SPPS conditions
3D Fragment Library Expansion
High Fsp³ and 3D vector geometry
Synthetic tractability at multi-gram scale
Chiral γ-Amino Acid Building Block Synthesis
Defined (1S,3S,4R) enantiomeric building block
Downstream CNS physicochemical profile (XLogP3/TPSA favorable)
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